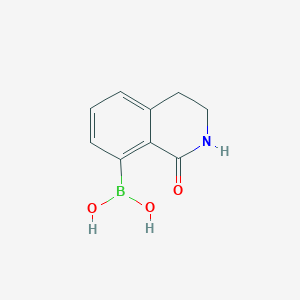
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold.
Introduction of the boronic acid group: The tetrahydroisoquinoline derivative can be further functionalized by introducing the boronic acid group through a borylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.
Reduction: Alcohol derivatives of the compound.
Substitution: Various biaryl or vinyl derivatives formed through cross-coupling reactions.
Scientific Research Applications
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the boronic acid group.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: A halogenated derivative with different reactivity and biological properties.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: A carboxylic acid derivative with distinct chemical and biological characteristics.
Uniqueness: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts specific reactivity and allows for versatile functionalization through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-3,13-14H,4-5H2,(H,11,12) |
InChI Key |
LEBPKWPDFZUDAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCNC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


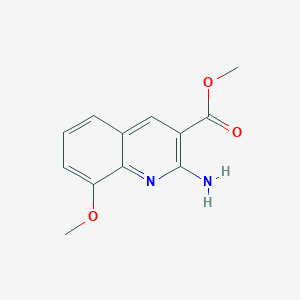
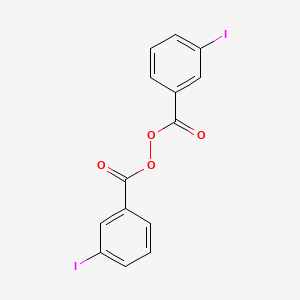
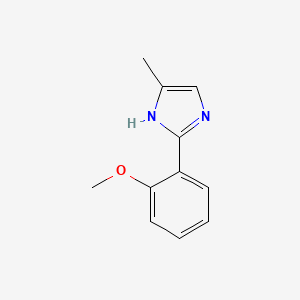

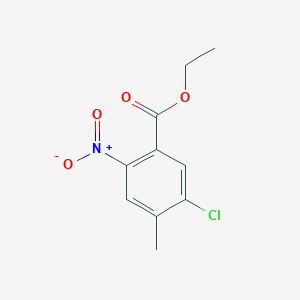
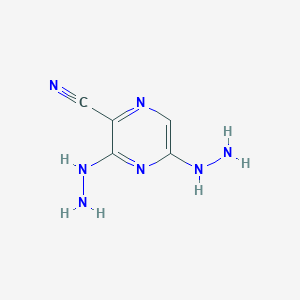
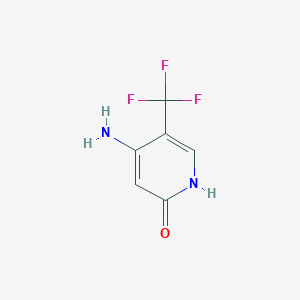

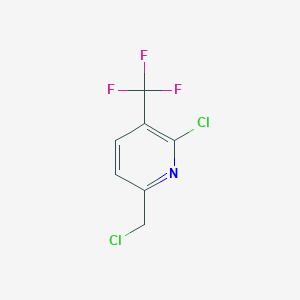
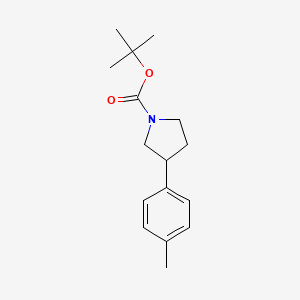
![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)
![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
